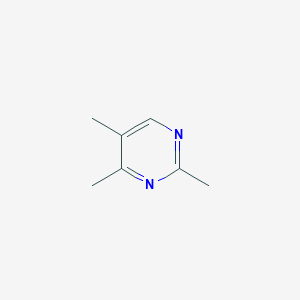

2,4,5-Trimethylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Sciences

Pyrimidine, a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.comnih.gov Its significance stems from its widespread presence in biologically crucial molecules and its versatile role as a synthetic building block. The pyrimidine framework is integral to the structure of nucleic acids, forming the basis of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. numberanalytics.comnih.govignited.in Beyond its role in genetics, the pyrimidine moiety is found in vitamin B1 (thiamine) and various synthetic compounds, including barbiturates. nih.govwikipedia.org

The broad spectrum of biological and therapeutic applications of pyrimidine derivatives has made them a major focus in medicinal chemistry and drug discovery. tandfonline.com These compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, antifungal, anti-inflammatory, and cardiovascular effects. ignited.intandfonline.com The versatility of the pyrimidine ring allows for functionalization at various positions, enabling chemists to modulate the biological and physical properties of the resulting molecules. numberanalytics.com This adaptability has led to the development of numerous pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comtandfonline.com

Overview of Alkyl-Substituted Pyrimidine Structures

The introduction of alkyl groups onto the pyrimidine ring significantly influences its chemical and physical properties. Alkyl substituents, such as methyl groups, can alter the electronic landscape, steric environment, and reactivity of the parent heterocycle. For instance, electron-donating methyl groups can affect the basicity of the ring's nitrogen atoms and influence the susceptibility of the carbon atoms to electrophilic or nucleophilic attack. imist.ma

Generally, the pyrimidine ring is electron-deficient, which makes electrophilic substitution less facile than in benzene. When it does occur, it is favored at the C-5 position, which is the least electron-deficient. wikipedia.org Conversely, nucleophilic attack is facilitated at the C-2, C-4, and C-6 positions. wikipedia.orgimist.ma The specific substitution pattern of alkyl groups is a critical determinant of reactivity. For example, in 4-ethyl-2,5,6-trimethylpyrimidine, the steric hindrance created by the multiple alkyl groups reduces the ring's basicity and enhances its resistance to electrophilic substitution at the C-5 position. smolecule.com

The synthesis of alkyl-substituted pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine. wikipedia.org More complex, specifically substituted pyrimidines can be prepared through methods like lithiation followed by reaction with an electrophile or through palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com

Table 1: Comparison of Selected Alkyl-Substituted Pyrimidine Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Pyrimidine | C₄H₄N₂ | 80.09 | Unsubstituted parent heterocycle. imist.ma |

| 4-Methylpyrimidine | C₅H₆N₂ | 94.11 | Single methyl group at C-4. wikipedia.org |

| 2,4,6-Trimethylpyrimidine (B372508) | C₇H₁₀N₂ | 122.17 | Symmetrical trimethyl substitution. nih.gov |

| 4-Ethyl-2,5,6-trimethylpyrimidine | C₉H₁₄N₂ | 150.22 | Asymmetrical tetra-alkyl substitution. smolecule.com |

| 5-Bromo-2,4,6-trimethylpyrimidine | C₇H₉BrN₂ | 201.07 | Trimethylated with a halogen at C-5. vulcanchem.com |

Current Research Landscape and Gaps Pertaining to 2,4,5-Trimethylpyrimidine

The current body of scientific literature shows a significant disparity in the research focus on different trimethylpyrimidine isomers. A considerable amount of research has been dedicated to 2,4,6-trimethylpyrimidine, which is used as a reagent and building block in organic synthesis. worktribe.com Its synthesis, reactivity, and the properties of its derivatives, such as its N-oxide and halogenated forms, are well-documented.

In stark contrast, this compound is a notably under-investigated compound. While it is commercially available for research purposes, indicating its synthesis is achievable, there is a distinct lack of published studies detailing its synthesis, reactivity, spectroscopic properties, or potential applications. bldpharm.com

One study on the reaction of 2,4,5-trimethylimidazole with dichlorocarbene (B158193) reported the formation of 5-chloro-2,4,6-trimethylpyrimidine, suggesting a ring expansion reaction. rsc.org This hints at potential synthetic pathways related to the trimethylpyrimidine scaffold but does not provide direct synthetic methods or characterization for this compound itself. The primary focus of existing research on alkyl-pyrimidines has been on derivatives with substitution at the 2, 4, and 6 positions, or functionalization at the 5-position of an already substituted ring. researchgate.netmdpi.com This leaves a significant gap in the understanding of the 2,4,5-trimethyl substituted isomer. Future research could focus on establishing efficient synthetic routes to this compound, characterizing its physicochemical and spectroscopic properties, and exploring its reactivity to determine if it holds unique potential compared to its more studied isomers.

Structure

3D Structure

Properties

CAS No. |

22868-78-6 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

2,4,5-trimethylpyrimidine |

InChI |

InChI=1S/C7H10N2/c1-5-4-8-7(3)9-6(5)2/h4H,1-3H3 |

InChI Key |

GNYSCXATUGEYET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2,4,5 Trimethylpyrimidine

Reaction Mechanisms and Pathways of Pyrimidine (B1678525) Derivatives

The reactivity of pyrimidine and its derivatives is a well-studied area of heterocyclic chemistry. The presence of two nitrogen atoms in the six-membered ring significantly deactivates the system towards electrophilic attack while making it susceptible to nucleophilic reactions.

Electrophilic Substitution Reactions on the Pyrimidine Core

General Mechanism for Electrophilic Aromatic Substitution:

The reaction proceeds through a standard electrophilic aromatic substitution mechanism involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity.

| Reagent/Reaction | Expected Product with 2,4,5-Trimethylpyrimidine | Conditions |

| Nitration (HNO₃/H₂SO₄) | 6-Nitro-2,4,5-trimethylpyrimidine | Harsh conditions |

| Halogenation (Br₂/FeBr₃) | 6-Bromo-2,4,5-trimethylpyrimidine | Catalytic |

| Sulfonation (SO₃/H₂SO₄) | This compound-6-sulfonic acid | Fuming sulfuric acid |

| Friedel-Crafts Alkylation | Not typically successful | Ring deactivation |

| Friedel-Crafts Acylation | Not typically successful | Ring deactivation |

Note: This table is predictive and based on the general reactivity of pyrimidines. Specific experimental data for this compound is not available in the searched literature.

Nucleophilic Substitution and Addition Reactions on Pyrimidine Rings

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are ortho and para to the ring nitrogens. stackexchange.comrsc.orglibretexts.org In this compound, the C-2, C-4, and C-6 positions are substituted with methyl groups. For a nucleophilic substitution to occur on the ring itself, a leaving group would need to be present at one of these positions.

Nucleophilic addition can also occur, leading to the formation of a stable anionic intermediate (a Meisenheimer-like complex) before further reaction. wikipedia.orgyoutube.comrsc.org The presence of electron-donating methyl groups at the 2 and 4 positions would be expected to slightly decrease the reactivity of these positions towards nucleophiles compared to an unsubstituted pyrimidine.

Detailed research findings on nucleophilic substitution and addition reactions specifically on this compound are not extensively documented in the available literature.

Transformations Involving Alkyl Side Chains (e.g., oxidation, halogenation, functionalization)

The methyl groups of this compound are potential sites for various chemical transformations. The reactivity of these methyl groups can be influenced by their position on the pyrimidine ring.

Oxidation: The methyl groups can be oxidized to various functional groups such as hydroxymethyl, formyl, or carboxyl groups using appropriate oxidizing agents. The selectivity of oxidation would depend on the reaction conditions and the relative reactivity of the methyl groups at the C-2, C-4, and C-5 positions.

Halogenation: Free radical halogenation of the methyl groups can be initiated by UV light or radical initiators. This would lead to the formation of halomethyl, dihalomethyl, and trihalomethyl derivatives, which are valuable synthetic intermediates.

Functionalization: The methyl groups can also be functionalized through other reactions, such as deprotonation with a strong base to form an anion, which can then react with various electrophiles.

| Transformation | Reagent | Potential Product(s) |

| Oxidation | KMnO₄, SeO₂ | This compound-N-oxide, Pyrimidine carboxylic acids |

| Halogenation | NBS, UV light | (Bromomethyl)pyrimidines |

| Functionalization | n-BuLi, then Electrophile | Functionalized methylpyrimidines |

Note: This table represents potential transformations. Specific experimental outcomes for this compound require further investigation.

Ring Transformations and Rearrangements in Pyrimidine Systems

Pyrimidine derivatives can undergo various ring transformations and rearrangements, leading to the formation of other heterocyclic systems.

Dimroth Rearrangement and Related Isomerizations

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, including pyrimidine derivatives. wikipedia.orgnih.govbenthamscience.com This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure to form an isomer. In the context of pyrimidines, this often occurs in systems where an exocyclic nitrogen is attached to the ring, such as in N-alkyl-iminopyrimidines. wikipedia.org The reaction can be catalyzed by acid, base, or heat. nih.govbeilstein-journals.org The presence of aliphatic substituents can facilitate the rearrangement. benthamscience.com

For a derivative of this compound to undergo a classical Dimroth rearrangement, it would typically need to be in a form such as a 1-alkyl-2-imino-4,5,6-trimethyl-1,2-dihydropyrimidine. The rearrangement would then lead to a 2-(alkylamino)-4,5,6-trimethylpyrimidine. A study on 1,2-dihydro-2-imino-1,4,6-trimethyl-5-phenylpyrimidine and related compounds has shown that such rearrangements do occur. rsc.org

Carbene-Mediated Ring Expansions and Rearrangements

Carbene-mediated reactions can lead to ring expansion of aromatic systems. While there is research on carbene-mediated ring expansions of other nitrogen heterocycles to form pyridines and quinazolines, specific studies on the reaction of carbenes with this compound leading to ring expansion are not well-documented in the reviewed literature. In principle, the addition of a carbene to one of the C=C or C=N bonds of the pyrimidine ring could lead to a transient cyclopropane (B1198618) or aziridine (B145994) intermediate, which could then rearrange to a larger ring system, such as a diazepine. The specific outcome would depend on the nature of the carbene and the reaction conditions.

Condensation Reactions with Alkylpyrimidines (e.g., Claisen-like condensations)

The methyl groups of this compound are activated to varying degrees by the electron-withdrawing nature of the pyrimidine ring, enabling them to participate in condensation reactions. This reactivity is particularly pronounced for the methyl groups at the 2- and 4-positions, which are para and ortho, respectively, to the ring nitrogens. These positions are more electron-deficient, which facilitates the deprotonation of the methyl groups to form a nucleophilic carbanion intermediate. The methyl group at the 5-position is generally less reactive in such condensations as it is less activated by the ring nitrogens.

Claisen-like condensations involving alkylpyrimidines typically require a strong base to generate the necessary carbanion. This carbanion can then attack the carbonyl group of an ester or another suitable electrophile. In the context of a reaction between two alkylpyrimidine molecules, one would act as the nucleophile (after deprotonation of a methyl group) and the other as the electrophile, potentially leading to the formation of a new carbon-carbon bond and subsequent cyclization to form fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines.

The general mechanism for a Claisen-like condensation involving an alkylpyrimidine like this compound would proceed through the following steps:

Deprotonation: A strong base abstracts a proton from one of the activated methyl groups (likely at the 2- or 4-position) of a this compound molecule to form a resonance-stabilized carbanion.

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks a suitable electrophilic center on another molecule. In a self-condensation reaction, this would be one of the ring carbons of a second this compound molecule, although this is less common. More typically, the reaction would be with a different pyrimidine derivative carrying an electrophilic group, such as an ester.

Cyclization and Aromatization: Following the initial condensation, subsequent intramolecular reactions can lead to the formation of a new ring. Elimination of a small molecule, such as water or an alcohol, often drives the reaction towards the formation of a stable, aromatic fused-ring system.

While specific studies detailing the Claisen-like condensation of this compound with other alkylpyrimidines are not extensively documented, the principles of methylpyrimidine reactivity suggest that such reactions are feasible. The outcome of these reactions would be highly dependent on the reaction conditions, the nature of the base used, and the specific alkylpyrimidine reaction partner.

Below is a representative data table illustrating a hypothetical Claisen-like condensation reaction involving a methylpyrimidine to form a pyrimido[4,5-d]pyrimidine (B13093195) derivative, based on known synthetic routes for similar compounds.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-amino-2,6-dimethylpyrimidine | Diethyl carbonate | Sodium ethoxide | Ethanol | 80 | 2,4,7-trimethylpyrimido[4,5-d]pyrimidin-5(6H)-one | 65 |

| 2,4-diamino-6-methylpyrimidine | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 7-amino-2,5-dimethylpyrimido[4,5-d]pyrimidin-4(3H)-one | 72 |

| 4-chloro-2,6-dimethylpyrimidine | Malononitrile | Sodium hydride | DMF | 100 | 5-amino-2,7-dimethylpyrimido[4,5-d]pyrimidine-4-carbonitrile | 58 |

Advanced Spectroscopic and Analytical Techniques for 2,4,5 Trimethylpyrimidine Elucidation

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,4,5-trimethylpyrimidine is expected to exhibit characteristic absorption bands corresponding to the vibrations of its pyrimidine (B1678525) ring and methyl substituents.

The analysis of substituted pyrimidines reveals that vibrational frequencies are influenced by the number, position, and chemical nature of the substituents. sci-hub.se For this compound, the spectrum would be characterized by several key regions. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to the stretching vibrations of specific diatomic units. msu.edu The more complex region between 1450 and 600 cm⁻¹ is called the fingerprint region, which provides a unique pattern for the molecule as a whole. msu.edu

Key vibrational modes anticipated for this compound include:

C-H Vibrations: The methyl groups (CH₃) will produce characteristic stretching vibrations, typically in the 2900-3000 cm⁻¹ range. Aromatic C-H stretching from the pyrimidine ring is also expected. ijirset.com

Ring Stretching Vibrations: The pyrimidine ring itself has several characteristic stretching modes (C=C and C=N), which are generally observed in the 1400-1610 cm⁻¹ region. ias.ac.in Studies on substituted pyrimidines show that these vibrations are often insensitive to the substitution pattern. ias.ac.in

Bending Vibrations: In-plane and out-of-plane bending vibrations for the C-H bonds of both the ring and the methyl groups will appear at lower frequencies. For instance, C-H in-plane bending vibrations in pyrimidine derivatives have been noted around 1649.5 cm⁻¹. ijirset.com

The table below summarizes the expected IR absorption bands for this compound based on data from analogous substituted pyrimidines.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | References |

| C-H Stretching (Methyl Groups) | 2920 - 2978 | researchgate.net |

| Aromatic C-H Stretching | ~2935 | ijirset.com |

| C=N and C=C Ring Stretching | 1525 - 1596 | researchgate.net |

| N-H in-plane bending (if primary amino group present) | ~1649.5 | ijirset.com |

| C-N Stretching | ~1235.8 | ijirset.com |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, thereby establishing the absolute structure of the molecule in the solid state.

The key structural parameters that would be determined include:

Crystal System and Space Group: These define the symmetry and repeating unit cell of the crystal.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Intermolecular Interactions: The solid-state packing would likely be stabilized by weak intermolecular forces such as C-H···π or π···π stacking interactions between the pyrimidine rings of adjacent molecules. researchgate.net

The table below shows representative crystallographic data from a related substituted pyrimidine compound to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Example Value (from a pyrido[2,3-d]pyrimidine (B1209978) derivative) | Reference |

| Crystal System | Monoclinic | tandfonline.com |

| Space Group | P2₁/c | tandfonline.com |

| a (Å) | 12.821(1) | researchgate.net |

| b (Å) | 7.735(2) | researchgate.net |

| c (Å) | 13.304(2) | researchgate.net |

| β (°) | 117.15(1) | researchgate.net |

| Volume (ų) | 5459.0(9) | researchgate.net |

Hyphenated Analytical Approaches (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) or gas chromatography (GC) with a detection method like mass spectrometry (MS), are essential for the identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is well-suited for GC-MS analysis. In GC-MS, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is highly characteristic and aids in structural elucidation. sapub.org For pyrimidine derivatives, fragmentation often involves the successive loss of small functional groups followed by the decomposition of the pyrimidine ring itself. sapub.org The pyrimidine ring is generally more stable than attached side chains or fused rings during the fragmentation process. sapub.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are not volatile enough for GC. nih.gov For pyrimidine analysis, reverse-phase high-performance liquid chromatography (HPLC) is often employed for separation. creative-proteomics.com The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion, providing more definitive structural information and allowing for the differentiation of isomers. nih.gov Common neutral losses from pyrimidine compounds during fragmentation include molecules like NH₃, HCN, and CO. nih.gov

The table below outlines the typical mass spectrometric behavior expected for pyrimidine compounds.

| Ionization Method | Expected Observation | Common Fragment Losses | References |

| Electron Impact (EI) | Intense molecular ion peak (M⁺·), characteristic fragmentation pattern | Side-chain groups, ring decomposition fragments | sapub.org |

| Electrospray (ESI) / APCI | Quasi-molecular ions ([M+H]⁺ or [M-H]⁻) | NH₃, H₂O, HCN, CO | nih.gov |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization involves modifying a target analyte to create a new compound with improved analytical properties. This strategy is often employed to enhance performance in techniques like GC-MS. For a compound like this compound, derivatization is generally not necessary for GC analysis due to its inherent volatility. However, for less volatile or more polar pyrimidine analogs, or to improve detection limits, derivatization can be crucial.

Common objectives for derivatizing pyrimidine-containing compounds include:

Increasing Volatility: For GC analysis, converting polar functional groups (like -OH or -NH₂) into less polar, more volatile derivatives (e.g., by silylation) is a common strategy.

Improving Thermal Stability: Derivatization can prevent the thermal degradation of sensitive compounds in the hot GC injector.

Enhancing Detection: Attaching a group that has a strong response in a specific detector (e.g., an electron-capture detector) can significantly lower the limits of detection.

Improving Chromatographic Separation: Modifying the structure can alter its retention time, helping to resolve it from interfering compounds in a complex matrix.

While derivatization of the this compound core itself is less common, strategies applied to pyrimidine derivatives with reactive functional groups are well-documented. For example, pyrazolo[3,4-d]pyrimidines have been alkylated using agents like methyl iodide or propargyl bromide to create derivatives with altered properties for structural and biological studies. mdpi.com Such reactions demonstrate that the nitrogen atoms in the pyrimidine ring are reactive sites that can be targeted for derivatization.

| Derivatization Goal | Example Strategy for Pyrimidine Analogs | Resulting Improvement |

| Increase Volatility for GC | Silylation of hydroxyl or amino groups | Forms more volatile trimethylsilyl (B98337) (TMS) ethers/amines. |

| Enhance Reactivity/Modify Structure | Alkylation at ring nitrogen atoms | Creates new derivatives with different chromatographic and mass spectrometric properties. mdpi.com |

| Enable Chiral Separation | Reaction with a chiral derivatizing agent | Allows for the separation of enantiomers on a non-chiral GC column. |

Lack of Specific Computational Studies on this compound Prevents In-Depth Analysis

Comprehensive searches of scientific literature and computational chemistry databases have revealed a significant gap in research focused specifically on the compound this compound. While the molecule is identified as a degradation byproduct in studies of the antidiabetic drug metformin (B114582), dedicated computational and theoretical investigations into its intrinsic properties and reactivity are not publicly available. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Consequently, a detailed article adhering to the specified structure of quantum mechanical calculations and reaction mechanism elucidation cannot be generated at this time.

Further searches for dedicated theoretical studies on this compound yielded no results for the following specific areas of inquiry:

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization: No published research details the use of DFT methods, such as the B3LYP functional, to specifically calculate the optimized molecular geometry, bond lengths, bond angles, or electronic properties (e.g., HOMO-LUMO gap, molecular electrostatic potential) of this compound.

Ab Initio Methods for High-Accuracy Electronic Properties: There is no evidence of high-level ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster methods) being applied to determine precise electronic properties for this compound.

Prediction of Spectroscopic Parameters: While general computational methods for predicting NMR chemical shifts exist, no studies were found that specifically apply these techniques to this compound to predict its ¹H or ¹³C NMR spectra.

Reaction Mechanism Elucidation: No computational modeling studies detailing the involvement of this compound in chemical reactions, including transition state analysis, reaction energy profiles, or the influence of solvent effects, could be located.

Computational and Theoretical Studies on 2,4,5 Trimethylpyrimidine

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and intermolecular interactions. For a molecule like 2,4,5-trimethylpyrimidine, MD simulations can elucidate the flexibility of the pyrimidine (B1678525) ring and the rotational freedom of its methyl substituents. By simulating the molecule's motion over time, researchers can map out its potential energy surface and identify the most stable conformations.

The process of an MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. For pyrimidine derivatives, force fields such as AMBER or CHARMM are commonly employed. The system, containing one or more molecules of this compound and often a solvent like water, is then allowed to evolve over time according to the principles of classical mechanics.

Through MD simulations, one can analyze various properties to understand the conformational landscape and interaction patterns of this compound. Key analyses would include:

Dihedral Angle Analysis: Tracking the dihedral angles of the methyl groups relative to the pyrimidine ring over the simulation time can reveal the preferred rotational orientations and the energy barriers between different rotamers.

Radial Distribution Functions (RDFs): In simulations with multiple molecules or in a solvent, RDFs can be calculated to understand the spatial arrangement of molecules around a central this compound molecule. This provides insights into solvation shells and potential for aggregation.

Hydrogen Bonding Analysis: Although this compound is not a strong hydrogen bond donor, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. In protic solvents, MD simulations can quantify the extent and lifetime of hydrogen bonds formed between the solvent and the molecule.

While specific MD simulation data for this compound is not extensively available in public literature, the methodology remains a standard and valuable tool for studying such molecules. The general principles of conformational analysis and molecular interaction studies through MD are well-established for a wide range of organic molecules, including various pyrimidine derivatives.

In Silico Approaches for Molecular Interactions (e.g., ligand-target binding for pyrimidine derivatives)

In silico methods are crucial in modern drug discovery and materials science for predicting and analyzing the interactions between a small molecule, such as a pyrimidine derivative, and a biological target or another molecule. These computational techniques can significantly accelerate the identification of lead compounds and provide a molecular-level understanding of binding mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrimidine derivatives, which are common scaffolds in medicinal chemistry, docking is frequently used to predict the binding mode and affinity of a ligand (the pyrimidine derivative) to the active site of a protein target. mdpi.comnih.govremedypublications.com

The process of molecular docking can be summarized in the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the pyrimidine derivative (ligand) are required. These are typically obtained from crystallographic data or generated through homology modeling. For the ligand, a 3D conformation is generated and its energy is minimized.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This is often a known active site or a pocket identified by computational analysis.

Sampling of Ligand Conformations and Orientations: A docking algorithm systematically searches for the optimal binding pose of the ligand within the defined binding site. This involves exploring the conformational flexibility of the ligand and its possible orientations.

Scoring: A scoring function is used to evaluate the fitness of each generated pose. These functions estimate the binding free energy of the ligand-receptor complex, with lower scores generally indicating a more favorable interaction.

For pyrimidine derivatives, docking studies have been instrumental in understanding their interactions with various protein targets, such as kinases and proteases. mdpi.comnih.gov The results of docking can provide valuable information about key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

| Docking Software | Common Scoring Functions | Typical Application for Pyrimidine Derivatives |

|---|---|---|

| AutoDock | Lamarckian Genetic Algorithm | Virtual screening, binding mode prediction mdpi.com |

| Glide | SP (Standard Precision), XP (Extra Precision) | Lead optimization, affinity prediction |

| MOE (Molecular Operating Environment) | London dG, GBVI/WSA dG | Fragment-based design, scaffold hopping remedypublications.com |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a powerful tool in drug design for identifying new molecules with the potential to bind to a specific target. frontiersin.orgnih.gov

The generation of a pharmacophore model for pyrimidine derivatives would typically involve the following steps:

Selection of a Training Set: A set of molecules with known biological activity against a specific target is selected. This set should include both active and inactive compounds.

Feature Identification: Common chemical features among the active molecules are identified. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.org

Model Generation and Validation: A pharmacophore model is generated based on the spatial arrangement of the identified features in the active compounds. The model is then validated by its ability to distinguish between active and inactive molecules in a test set. researchgate.net

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active against the target of interest. frontiersin.orgnih.gov For pyrimidine-based compounds, pharmacophore models have been successfully used to discover new inhibitors for various enzymes. scilit.com

| Pharmacophore Feature | Description | Potential Role in Pyrimidine Derivatives |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atoms in the pyrimidine ring. |

| Hydrophobic (HY) | A non-polar region of the molecule. | The methyl groups and the pyrimidine ring itself. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyrimidine ring. |

Advanced Applications of 2,4,5 Trimethylpyrimidine in Chemical Science

Role as a Building Block in Organic Synthesis

The structure of 2,4,5-trimethylpyrimidine, featuring a nitrogen-rich aromatic core and reactive methyl groups, positions it as a versatile building block for the construction of more elaborate molecular architectures.

Pyrimidines are frequently used as precursors for creating fused heterocyclic systems, which often exhibit important pharmacological or material properties. The general strategy involves reactions that build new rings onto the existing pyrimidine (B1678525) core. While pyrimidines are widely used in this capacity, the specific role of this compound as a starting material for such complex systems is a specialized area of research. The methyl groups on the pyrimidine ring can potentially undergo condensation or cyclization reactions with suitable reagents to form fused systems like pyrimido[4,5-d]pyrimidines or other related polycyclic aromatic structures.

In addition to being a starting material, the pyrimidine core is a common intermediate in multi-step synthetic sequences. Orotic acid, for instance, is a key intermediate in the de novo synthesis of pyrimidines in biological systems. In laboratory synthesis, a molecule like this compound can be formed as part of a longer pathway towards a different target molecule. Its formation and subsequent reaction allow for the controlled introduction of the pyrimidine moiety and its associated substituents into a final product. For example, a synthetic route might involve the construction of the this compound unit, which is then further functionalized or elaborated in subsequent steps to yield a final target compound with greater complexity.

Coordination Chemistry and Metal Complexation (e.g., with transition metals)

The presence of two nitrogen atoms with available lone pairs of electrons makes the pyrimidine ring an excellent ligand for coordinating with metal ions. The study of these complexes is crucial for understanding their potential in catalysis, materials science, and as models for biological systems.

This compound can function as a monodentate ligand, binding to a metal center through one of its ring nitrogen atoms. The design of ligands based on this scaffold takes into account several factors:

Donor Ability: The electron-donating methyl groups on the pyrimidine ring enhance its basicity compared to unsubstituted pyrimidine, potentially leading to stronger metal-ligand bonds.

The synthesis of metal complexes with such ligands typically involves reacting this compound with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The resulting coordination compounds can then be isolated as crystalline solids. While extensive research exists for ligands like 1,2,4-triazolo[1,5-a]pyrimidines, the principles of coordination apply broadly to substituted pyrimidines. mdpi.com

The properties of metal complexes containing pyrimidine-based ligands are dictated by the nature of the metal ion, the ligand itself, and the other coordinating species.

Structural Properties: X-ray crystallography is a definitive method for determining the precise three-dimensional structure of these complexes. The coordination geometry around the metal center can vary significantly, including tetrahedral, square planar, and octahedral configurations. nih.gov For example, a study on the closely related ligand 2,4,6-trimethylpyridine (B116444) with cobalt chloride revealed the formation of a complex with a tetrahedral [CoCl₄]²⁻ anion. researchgate.net The coordination of the pyrimidine nitrogen to the metal alters the bond lengths and angles within the heterocyclic ring.

Electronic Properties: Coordination to a metal center significantly impacts the electronic structure of the pyrimidine ligand. Computational studies on a 2,4,6-trimethylpyridine complex showed a redistribution of charge within the ring upon protonation and interaction with the metal anion. researchgate.net Spectroscopic techniques, such as UV-Vis and NMR spectroscopy, are used to probe these electronic changes. The metal-ligand interactions can give rise to new electronic transitions, often observed as color in the complexes, and can shift the NMR signals of the ligand's protons.

The following table summarizes typical coordination geometries observed in complexes formed between first-row transition metals and N-heterocyclic ligands, which are analogous to this compound.

| Metal Ion | Typical Coordination Number | Common Geometries | Example Ligand System |

| Cobalt (II) | 4, 6 | Tetrahedral, Octahedral | 2,4,6-Trimethylpyridine researchgate.net |

| Nickel (II) | 4, 6 | Square Planar, Octahedral | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol nih.gov |

| Copper (II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine mdpi.com |

| Zinc (II) | 4 | Tetrahedral | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol nih.gov |

Advanced Materials Science Applications

The incorporation of specific organic molecules into larger material structures is a key strategy for developing advanced materials with tailored functions. While the direct application of this compound in materials science is an area of ongoing exploration, the pyrimidine scaffold itself is of significant interest. For instance, pyrimidine nucleosides have been used as templates in the synthesis of molecularly imprinted polymers (MIPs), which are materials designed to recognize and bind specific target molecules. nih.gov The unique electronic and hydrogen-bonding capabilities of the pyrimidine core make it a candidate for inclusion in functional materials such as metal-organic frameworks (MOFs), conductive polymers, or organic light-emitting diodes (OLEDs), although specific research focusing on the 2,4,5-trimethyl derivative in these applications is not yet widely established.

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with potential applications in gas storage, separation, and catalysis. The design and synthesis of COFs often involve the use of nitrogen-containing heterocyclic compounds as building blocks to impart specific functionalities.

Research has been conducted on the incorporation of pyrimidine and pyridine (B92270) cores into COF structures. For instance, studies have demonstrated the synthesis of pyrimidine-cored COFs for applications such as heavy metal removal. However, there is no specific mention of This compound being utilized as a monomer or linker in the synthesis of COFs in the available scientific literature. Research in this area has focused on other isomers, such as 2,4,6-trimethylpyridine, which has been used to construct vinylene-linked COFs for catalytic esterification. nih.gov

Other Porous and Functional Materials

Beyond COFs, porous and functional materials are a cornerstone of modern materials science. These materials are designed for a range of applications, from selective adsorption to advanced electronics. While pyrimidine-based structures are explored for their electronic and host-guest properties, there is a notable absence of research detailing the integration of This compound into other porous or functional material frameworks. The scientific focus has remained on the broader class of pyrimidine derivatives and other isomers.

Catalysis Applications of Pyrimidine Scaffolds

The pyrimidine scaffold is a significant feature in many biologically active molecules and has been explored in the context of medicinal chemistry, particularly as kinase inhibitors. nih.gov The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal catalysts or as basic sites to promote organic reactions.

Pyrimidine-Based Catalysts and Ligands in Organic Transformations

The development of catalysts and ligands is crucial for advancing organic synthesis. Pyrimidine derivatives have been investigated as ligands in various catalytic transformations due to their ability to coordinate with transition metals. Ruthenium complexes supported by bidentate P^N ligands containing a pyrimidine moiety have been shown to catalyze acceptorless dehydrogenative coupling reactions. acs.org

Despite the general interest in pyrimidine-based ligands, there is no specific research available that details the use of This compound as a catalyst or a ligand in organic transformations. The existing literature tends to focus on more broadly substituted or functionalized pyrimidines. The synthesis of various pyrimidine derivatives is an active area of research, often with a focus on their potential biological activities rather than their direct catalytic applications. mdpi.comnih.gov

Future Research Directions for 2,4,5 Trimethylpyrimidine

Development of Highly Selective and Sustainable Synthetic Strategies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant solvent waste. The future of 2,4,5-trimethylpyrimidine synthesis lies in the adoption of green chemistry principles to create highly selective, efficient, and environmentally benign processes. rasayanjournal.co.inbenthamdirect.com

Future research will likely focus on several key areas:

Catalyst Development: The design of novel, reusable catalysts, such as solid acids, bases, or metal-organic frameworks (MOFs), can facilitate reactions under milder conditions and allow for easier product separation.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to dramatically reduce reaction times, increase yields, and often eliminate the need for traditional solvents in the synthesis of other heterocyclic compounds. rasayanjournal.co.inresearchgate.net Applying these techniques to this compound could lead to more energy-efficient production methods.

Multi-Component Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a product, embody the principles of atom economy and process simplification. rasayanjournal.co.in Developing a one-pot MCR for this compound would represent a significant advancement in its sustainable production.

Solvent-Free and Bio-based Solvents: Moving away from volatile organic compounds towards solvent-free "neat" reactions or the use of benign and renewable solvents like water, ethanol, or ionic liquids is a critical goal. benthamdirect.comresearchgate.net

The table below outlines potential green synthetic methods that could be explored for this compound.

| Green Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Synthesis | Higher selectivity, lower energy consumption, catalyst reusability. | Development of novel heterogeneous catalysts. |

| Microwave-Assisted | Rapid heating, reduced reaction times, higher yields. | Optimization of reaction parameters (power, time, temperature). |

| Ultrasound-Assisted | Enhanced reaction rates through acoustic cavitation. | Exploring sonochemical methods for C-N bond formation. |

| Multi-Component Reactions | High atom economy, simplified procedures, reduced waste. | Design of a one-pot synthesis from simple precursors. |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification. | Investigating solid-state or melt-phase reactions. |

In-Depth Mechanistic Studies of Novel Reactions

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing processes and discovering new applications. While general pyrimidine chemistry is well-studied, specific mechanistic details for this particular isomer are often lacking.

Future research should prioritize:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and calculate activation energies. This can provide insights into regioselectivity and the role of catalysts at a molecular level.

Kinetic Studies: Performing detailed kinetic analyses of synthetic and degradation reactions to determine rate laws and the influence of various parameters like temperature, pressure, and reactant concentrations.

Spectroscopic Analysis: Employing advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, to detect and characterize short-lived reaction intermediates, which are key to understanding complex reaction pathways.

Photochemical and Thermal Reactions: Investigating the behavior of this compound under photochemical and thermal stress. dbscience.orgpediaa.comuomustansiriyah.edu.iq Understanding its stability and degradation pathways when exposed to light and heat is essential for material applications and environmental fate studies. These reactions are initiated by the absorption of light and heat energy, respectively, and can lead to distinct products and mechanisms. pediaa.comyoutube.com

| Area of Study | Research Techniques | Key Objectives |

| Synthesis Mechanism | DFT Calculations, Isotope Labeling | Elucidate the step-by-step pathway of formation to improve yield and selectivity. |

| Degradation Pathways | Kinetic Analysis, Mass Spectrometry | Identify products and rates of thermal and photochemical breakdown. |

| Reaction Intermediates | Laser Flash Photolysis, In-situ NMR | Detect and characterize transient species to confirm proposed mechanisms. |

Exploration of Environmental Transformation and Fate

The widespread use of the antidiabetic drug metformin (B114582) has led to its detection in aquatic environments. e3s-conferences.orgresearchgate.net Notably, this compound has been identified as a transformation product of metformin, making the study of its environmental behavior a critical research direction. nih.gov

Future investigations must address the following aspects of its environmental lifecycle:

Biodegradation: Assessing the susceptibility of this compound to microbial degradation in various environments, such as wastewater treatment plants, soil, and sediments. nih.gov Identifying the specific microorganisms and enzymatic pathways responsible for its breakdown is a key objective. nih.govscience.gov

Photodegradation: Determining the rate and mechanism of its degradation in sunlit surface waters. nih.gov This includes studying both direct photolysis (absorption of light by the molecule itself) and indirect photodegradation mediated by reactive species like hydroxyl radicals. nih.gov

Mobility and Sorption: Quantifying the compound's tendency to adsorb to soil and sediment particles, which governs its mobility in groundwater and surface water systems.

Toxicity of Transformation Products: Identifying the intermediate and final products of its environmental degradation and assessing their potential toxicity to aquatic organisms and ecosystems.

Advanced Materials Integration and Performance Optimization

The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for advanced functional materials. While research in this area is nascent for the 2,4,5-isomer, related compounds have shown promise. For instance, 2,4,6-trimethylpyrimidine (B372508) has been identified as a potential component in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.

Future research should explore the integration of this compound into materials such as:

Covalent Organic Frameworks (COFs): Using this compound as a monomer to synthesize novel COFs. Its specific geometry could lead to unique pore structures and properties. Post-synthesis modification of these frameworks could further tune their functionality. ossila.com

Metal-Organic Frameworks (MOFs): Employing the molecule as a ligand to coordinate with metal ions, forming new MOFs with tailored properties for applications in catalysis, chemical sensing, or drug delivery.

Specialized Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group to enhance thermal stability, conductivity, or specific binding capabilities. Research on polymers designed to bind related compounds suggests the potential for creating materials with high selectivity. nih.gov

| Material Class | Potential Application | Research Goal |

| Covalent Organic Frameworks (COFs) | Gas storage, heterogeneous catalysis | Synthesize and characterize novel COFs with unique porosity and functionality. |

| Metal-Organic Frameworks (MOFs) | Chemical sensing, separations | Develop new MOFs using this compound as a structural ligand. |

| Functional Polymers | High-performance plastics, electronics | Incorporate the pyrimidine unit to create polymers with enhanced thermal or electronic properties. |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the pace of discovery and optimization. research.google For this compound and its derivatives, these computational tools offer significant potential.

Future research directions include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and toxicity of novel this compound derivatives. scirp.orgscirp.orgnih.gov This can drastically reduce the time and cost associated with synthesizing and screening new compounds.

Synthesis Optimization: Using AI algorithms to analyze vast datasets of chemical reactions to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for synthesizing this compound, aligning with the goals of sustainable chemistry. researchgate.net

Materials Design: Employing machine learning to accelerate the discovery of new materials by predicting the properties of hypothetical COFs, MOFs, or polymers containing the this compound unit.

Understanding Structure-Activity Relationships (SAR): Utilizing AI to identify complex patterns in chemical data to build robust QSAR models. scirp.org This can guide the rational design of new molecules with desired properties, whether for pharmaceutical or material science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.